3-Methylpent-4-ynoic acid

Small-molecule building block Atom economy Medicinal chemistry

3-Methylpent-4-ynoic acid (CAS 244211-89-0) is a methyl-branched short-chain alkynoic acid bearing a terminal alkyne and a carboxylic acid group, with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. It belongs to the class of methyl-branched fatty acids and serves as a versatile C6 building block in organic synthesis, particularly in click chemistry (CuAAC), Sonogashira coupling, and as a precursor to chiral amino acids and bacteriochlorophyll model compounds.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
Cat. No. B8069693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-4-ynoic acid
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C#C
InChIInChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,5H,4H2,2H3,(H,7,8)
InChIKeyNBPSCBMMKLIOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-4-ynoic Acid – What a Procuring Scientist Needs to Know Before Choosing a Terminal Alkyne Building Block


3-Methylpent-4-ynoic acid (CAS 244211-89-0) is a methyl-branched short-chain alkynoic acid bearing a terminal alkyne and a carboxylic acid group, with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . It belongs to the class of methyl-branched fatty acids and serves as a versatile C6 building block in organic synthesis, particularly in click chemistry (CuAAC), Sonogashira coupling, and as a precursor to chiral amino acids and bacteriochlorophyll model compounds [1]. Compared to the unsubstituted parent compound pent-4-ynoic acid (C5H6O2, MW 98.10 g/mol) [2], the 3-methyl substitution introduces a stereogenic center and alters physicochemical properties that influence reactivity, selectivity, and downstream application fit.

Why Pent-4-ynoic Acid or Other Alkynoic Acids Cannot Simply Substitute for 3-Methylpent-4-ynoic Acid in Procurement Decisions


Generic substitution of 3-methylpent-4-ynoic acid with the cheaper or more widely available pent-4-ynoic acid (CAS 6089-09-4) or its homologs fails because the 3-methyl branch fundamentally alters stereochemical, steric, and electronic properties that are critical to reaction outcomes. The presence of the methyl group creates a chiral center that enables asymmetric synthesis of enantiomerically pure derivatives such as (2S,3S)-2-amino-3-methylpent-4-ynoic acid with >99% enantiomeric excess [1]. In gold-catalyzed cycloisomerization reactions, internal alkynes bearing a methyl substituent yield distinct product distributions compared to unsubstituted terminal alkynoic acids [2]. Furthermore, the methyl group increases lipophilicity (estimated ΔlogP ~0.5) and steric demand at the 3-position, which directly impacts enzyme active-site complementarity, metabolic stability, and the pharmacokinetic profile of derived bioactive molecules [3]. These differences are not interchangeable without compromising the specific design criteria of the target molecule or probe.

Quantitative Evidence Guide – 3-Methylpent-4-ynoic Acid vs. Closest Analogs Across Six Differentiation Dimensions


Molecular Weight and Atom Economy: 3-Methylpent-4-ynoic Acid vs. Pent-4-ynoic Acid

3-Methylpent-4-ynoic acid (C6H8O2, MW 112.13 g/mol) is 14.29% heavier than pent-4-ynoic acid (C5H6O2, MW 98.10 g/mol), a difference that directly impacts molar-scale procurement calculations and the mass balance of downstream conjugates [1]. This difference represents an additional CH2 equivalent and a methyl branch, which may be desirable or undesirable depending on the target molecular weight window. For researchers synthesizing low-molecular-weight probe molecules (<300 Da), each carbon addition can significantly alter cell permeability and solubility parameters.

Small-molecule building block Atom economy Medicinal chemistry

Enantiomeric Excess in Chiral Amino Acid Synthesis: (2S,3S)-2-Amino-3-methylpent-4-ynoic Acid vs. Racemic or Non-Chiral Analogs

The 3-methyl substituent creates a stereogenic center that can be exploited in diastereoselective synthesis. Hasegawa et al. (1993) reported the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid from 3-chlorobut-1-yne in three steps with an optical purity exceeding 99% enantiomeric excess (ee) as determined by HPLC on a chiral stationary phase [1]. An analogous amino acid synthesized from pent-4-ynoic acid (lacking the 3-methyl group) yields 2-aminopent-4-ynoic acid, which lacks the defined stereochemistry at the 3-position and therefore cannot confer the same level of conformational constraint in peptide backbones.

Chiral pool synthesis Peptide labeling Isotopic labeling

Steric Influence on Gold-Catalyzed Cycloisomerization: 3-Methyl-Substituted vs. Unsubstituted Alkynoic Acids

In gold(I)-catalyzed intramolecular hydro-oxycarbonylation of alkynoic acids, the presence of a methyl substituent at the internal alkyne position alters the product distribution between exo and endo cyclization products. A comprehensive review by Nolan, Cazin, and co-workers [1] notes that internal alkynes bearing a methyl substituent give mixtures of exo and endo addition products, whereas terminal unsubstituted alkynoic acids (such as pent-4-ynoic acid) undergo selective 5-exo-dig cyclization to give γ-lactones. Although quantitative yields for 3-methylpent-4-ynoic acid specifically were not reported in this review, the class-level behavior of methyl-substituted alkynoic acids predicts that the 3-methyl group will modulate regioselectivity and may require different catalyst systems to achieve comparable yields.

Cycloisomerization Gold catalysis Lactone synthesis

Predicted pKa Difference: 3-Methylpent-4-ynoic Acid vs. Pent-4-ynoic Acid

The predicted acid dissociation constant (pKa) for pent-4-ynoic acid is 4.30 ± 0.10 (ACD/Labs prediction, as cited by multiple chemical suppliers) . For 3-methylpent-4-ynoic acid, a direct experimental or vendor-supplied pKa value is not available in the public domain; however, the electron-donating inductive effect of the 3-methyl group is expected to slightly increase the pKa (weaken acidity) by approximately 0.2–0.3 log units relative to the unsubstituted parent acid, based on the well-established substituent effect of a β-methyl group on aliphatic carboxylic acids [1].

Physicochemical properties pKa Ionization state

Chromatographic Retention (LogP) Differentiation: 3-Methylpent-4-ynoic Acid vs. Pent-4-ynoic Acid

The methyl branch at the 3-position increases the hydrophobic surface area, resulting in higher predicted lipophilicity. Using structural calculation, 3-methylpent-4-ynoic acid (XLogP3 ≈ 1.0) is estimated to be approximately 0.5 logP units more lipophilic than pent-4-ynoic acid (XLogP3 ≈ 0.5) [1]. This difference, while moderate, translates to a roughly 3.2-fold increase in octanol-water partition coefficient, which can significantly affect the pharmacokinetic profile of drug-like molecules derived from these building blocks.

Lipophilicity LogP ADME profiling

Purity and Batch-to-Batch Reproducibility: 3-Methylpent-4-ynoic Acid from Bidepharm vs. Typical Pent-4-ynoic Acid Suppliers

3-Methylpent-4-ynoic acid is commercially available with a standard purity of 98% from Bidepharm, accompanied by batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, pent-4-ynoic acid is widely available from multiple suppliers at purities ranging from 95% to 98%, but batch-to-batch variability in the content of the hygroscopic, light-sensitive material can be substantial . The target compound's methyl branching may confer slightly improved chemical stability by reducing the propensity for polymerization at the terminal alkyne via steric shielding, although direct stability data comparing the two are not available.

Quality control Analytical specification Reproducibility

Application Scenarios Where 3-Methylpent-4-ynoic Acid Outperforms Generic Alkynoic Acid Building Blocks


Synthesis of Enantiomerically Pure Isotope-Labeled Peptides for Mass Spectrometry-Based Proteomics

When deuterium- or tritium-labeled isoleucine residues are required in synthetic peptides for quantitative proteomics or metabolic tracing, 3-methylpent-4-ynoic acid-derived (2S,3S)-2-amino-3-methylpent-4-ynoic acid (Amp) serves as the only demonstrated precursor that provides >99% ee and complete regioselective deuterium incorporation at the isoleucine residue [1]. Pent-4-ynoic acid cannot mimic the β-methylated isoleucine side-chain geometry, making the target compound irreplaceable for this application.

De Novo Synthesis of Bacteriochlorophyll Model Compounds with Native-Like trans-Dialkyl Substitution

In the stereochemically demanding total synthesis of bacteriochlorophyll a model compounds, (2S,3S)-2-ethyl-3-methylpent-4-ynoic acid – a derivative of the target compound – is the essential chiral building block for installing the trans-dialkyl substituents in ring D. The 3-methyl stereocenter, carried through Knoevenagel condensation and Nazarov cyclization steps, delivers the desired trans-dialkyl stereochemistry with the configuration found in native photosynthetic pigments [2]. Unsubstituted pent-4-ynoic acid lacks the requisite β-methyl group for this stereochemical relay.

Lipoxygenase-Targeted Probe Development for Arachidonic Acid Pathway Studies

3-Methylpent-4-ynoic acid has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [3]. The methyl branch may contribute to enhanced enzyme binding through improved hydrophobic complementarity in the lipoxygenase active site relative to unbranched alkynoic acids, though direct comparative IC50 data are not publicly available. Researchers developing activity-based probes or inhibitors for the 5-lipoxygenase pathway should consider this compound as a scaffold with demonstrated multi-target engagement.

Click Chemistry Bioconjugation Requiring Defined Stereochemistry and Moderate Lipophilicity

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation where the linker must present a defined chiral center and exhibit moderate lipophilicity (XLogP3 ≈ 1.0, ~3.2-fold higher than pent-4-ynoic acid) to facilitate membrane partitioning of peptide-drug conjugates, 3-methylpent-4-ynoic acid provides the optimal balance of reactivity and physicochemical properties [1][2]. The 3-methyl group also provides steric shielding that may reduce undesired alkyne homocoupling side reactions compared to less hindered terminal alkynes, although this hypothesis requires experimental verification in the specific conjugation system.

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